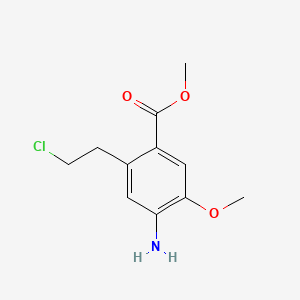
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes an amino group, a chloroethyl group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-amino-2-(2-chloroethyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and the use of an acid catalyst to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoate derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This property is being explored for its potential use in cancer therapy, where it may target rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-(2-chloroethyl)-5-methylbenzoate
- Methyl 4-amino-2-(2-chloroethyl)-5-ethoxybenzoate
- Methyl 4-amino-2-(2-chloroethyl)-5-hydroxybenzoate
Uniqueness
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-6-8(11(14)16-2)7(3-4-12)5-9(10)13/h5-6H,3-4,13H2,1-2H3 |
InChI Key |
QRJPUHIUCSWLQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


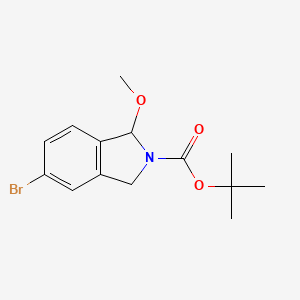
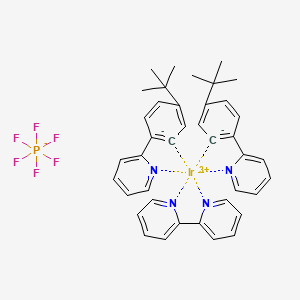
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
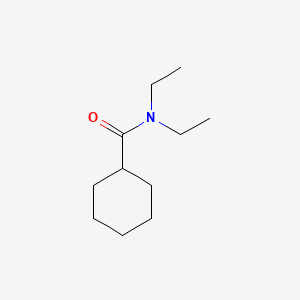

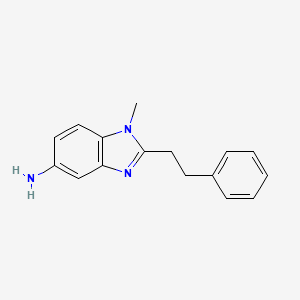
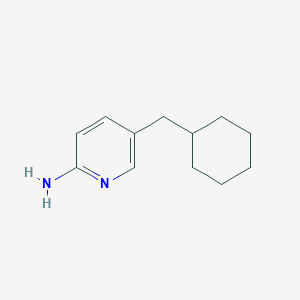
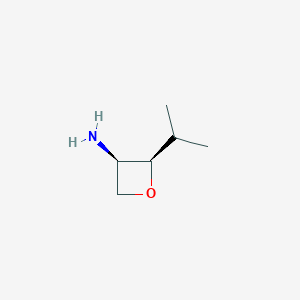
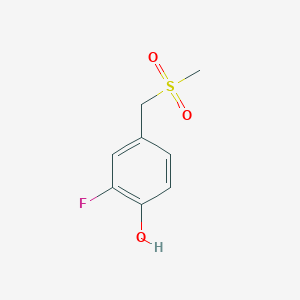
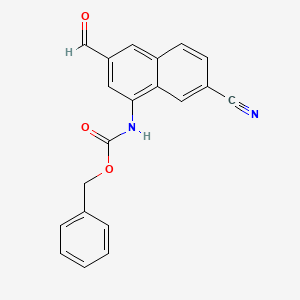

![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)

![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
